2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide
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Overview
Description
2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the methoxyphenyl group and the ethylbutanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 2-ethyl-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N2O2S |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-ethyl-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]butanamide |
InChI |
InChI=1S/C18H24N2O2S/c1-4-13(5-2)17(21)19-11-10-15-12-23-18(20-15)14-6-8-16(22-3)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,19,21) |
InChI Key |
ADJFYGXJONJLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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